molecular formula C17H19NOS B7792805 4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide

4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide

Cat. No.: B7792805
M. Wt: 285.4 g/mol
InChI Key: YRZRZUAKJJNGRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide typically involves the reaction of 4-[(2-Propan-2-ylphenoxy)methyl]benzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired carbothioamide compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the aromatic rings.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Propan-2-ylphenoxy)methyl]benzoic acid: Similar in structure but lacks the carbothioamide group.

    4-[(2-Propan-2-ylphenoxy)methyl]benzamide: Contains an amide group instead of a carbothioamide group.

Uniqueness

4-[(2-Propan-2-ylphenoxy)methyl]benzenecarbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2-propan-2-ylphenoxy)methyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12(2)15-5-3-4-6-16(15)19-11-13-7-9-14(10-8-13)17(18)20/h3-10,12H,11H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZRZUAKJJNGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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